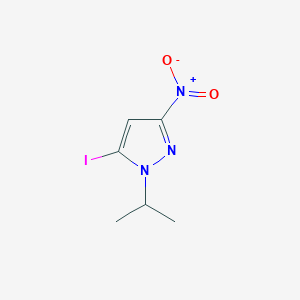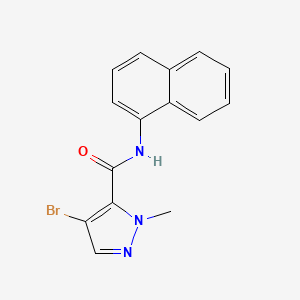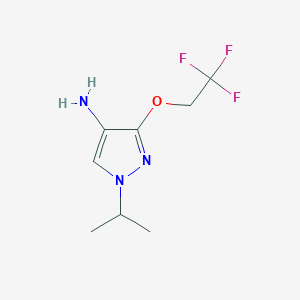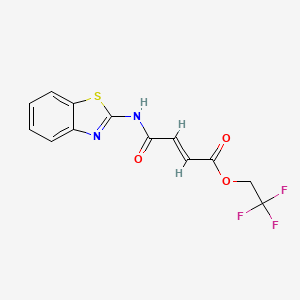![molecular formula C28H26N4O2S2 B10905409 Benzene-1,4-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B10905409.png)
Benzene-1,4-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE is a complex organic compound belonging to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide . The reaction proceeds through a series of cyclization and condensation steps to form the thieno[2,3-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
Scientific Research Applications
(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to changes in cellular processes, such as apoptosis in cancer cells or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
- (3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)(PHENYL)METHANONE
- (3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)(3-CHLOROPHENYL)METHANONE
- (3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE
Uniqueness
The uniqueness of (3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-4,5,6-TRIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H26N4O2S2 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[4-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)phenyl]-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C28H26N4O2S2/c1-11-13(3)19-21(29)25(35-27(19)31-15(11)5)23(33)17-7-9-18(10-8-17)24(34)26-22(30)20-14(4)12(2)16(6)32-28(20)36-26/h7-10H,29-30H2,1-6H3 |
InChI Key |
GUPRISSUMZQREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C(=C5C)C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905328.png)


![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905346.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10905352.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10905356.png)
![2-ethoxy-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B10905359.png)
![1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10905367.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10905373.png)
![4-(1H-indol-3-yl)-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]butanehydrazide](/img/structure/B10905375.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10905386.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10905405.png)

